molecular formula C19H26O3 B13422182 2-beta-Hydroxy-androst-4-ene-3,17-dione

2-beta-Hydroxy-androst-4-ene-3,17-dione

Cat. No.: B13422182
M. Wt: 302.4 g/mol
InChI Key: TUUUEQXMRRIGLT-HDOZPKFNSA-N
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Description

2-beta-Hydroxy-androst-4-ene-3,17-dione is a naturally occurring steroid hormone and an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA). This compound is known for its weak androgenic activity and its role as a precursor in the synthesis of other significant hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through various chemical reactions, including the use of specific enzymes like 3β-hydroxysteroid dehydrogenase . The reaction conditions often require controlled temperatures and pH levels to ensure the desired hydroxylation occurs without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. These processes are designed to convert androst-4-ene-3,17-dione to its hydroxylated form efficiently. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1

InChI Key

TUUUEQXMRRIGLT-HDOZPKFNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

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